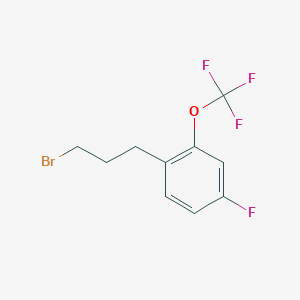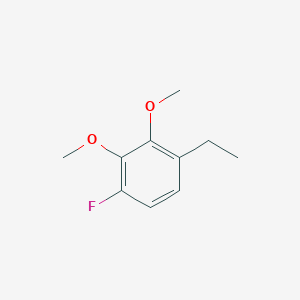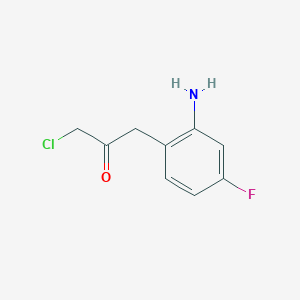
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a propanone backbone. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-4-fluorobenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to active sites, while the chlorine atom may participate in covalent modifications or interactions. These interactions can lead to the inhibition or activation of target proteins, affecting various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-fluorophenyl)-3-chloropropan-2-one can be compared with similar compounds such as:
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: This compound shares the amino and fluorine groups but differs in the position of the chlorine atom and the overall structure.
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound has a similar amino and fluorine substitution but includes additional functional groups that confer different chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
1-(2-amino-4-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5,12H2 |
InChI-Schlüssel |
IIILQGIDHWATCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


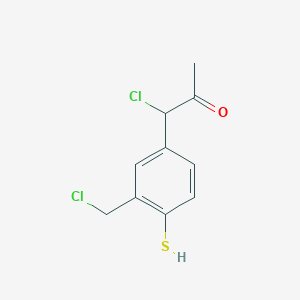
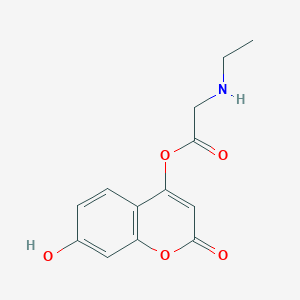
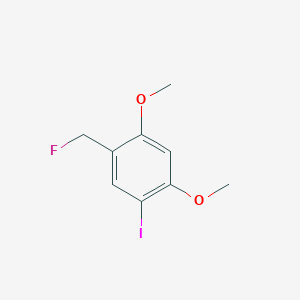

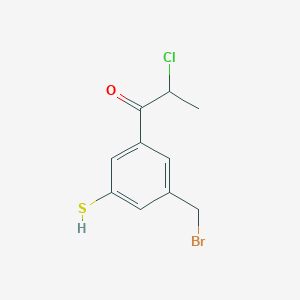
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)
![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)


